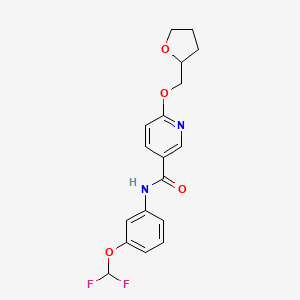![molecular formula C15H8FN3OS B2626053 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 907973-61-9](/img/structure/B2626053.png)
4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen
Fluorescence Sensors for Metal Ions
One notable application of compounds related to 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is in the development of fluorescent sensors for detecting metal ions. A study by Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines, demonstrating their potential as fluorescent sensors for Al3+ and Zn2+. These compounds showed significant absorption and emission spectral changes upon coordination with Al3+/Zn2+, indicating their capability for metal ion detection. The binding stoichiometry and mechanism were further elucidated using techniques like electrospray ionization mass spectrometry (ESI-MS) and density functional theory (Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V., 2019).
Antimicrobial Activity
Compounds featuring the benzothiazole moiety have been explored for their antimicrobial properties. Jagtap et al. (2010) synthesized novel fluoro-substituted sulphonamide benzothiazole compounds and evaluated them for antimicrobial activity, highlighting the therapeutic potential of such structures. The synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B., 2010).
Anticancer Activity
The benzothiazole scaffold is also significant in anticancer research. For example, Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in anticancer therapy. The identified compound demonstrated activity against various tests, including Mycobacterium smegmatis GyrB ATPase assay and antituberculosis activity, without being cytotoxic at relevant concentrations (Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D., 2013).
Zukünftige Richtungen
Thiazole derivatives, including “4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide”, could be further explored for their potential biological activities . For instance, their potential as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors could be further investigated for the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYJWQDFHWGXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

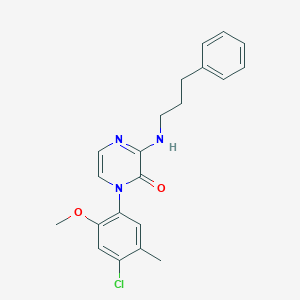
![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

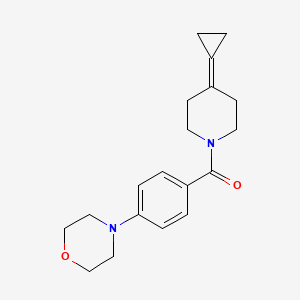
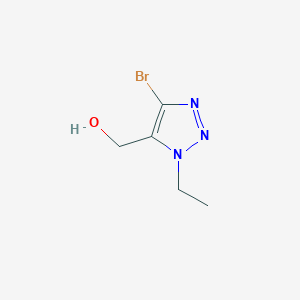
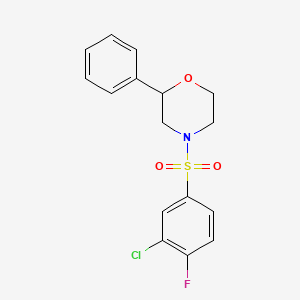
![1-(2-chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2625983.png)

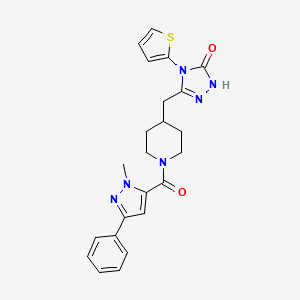
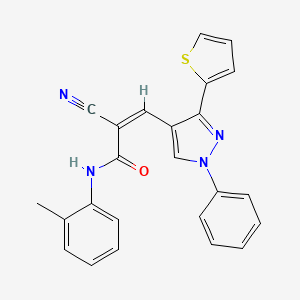
![1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2625987.png)
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625988.png)

